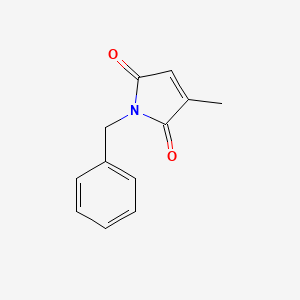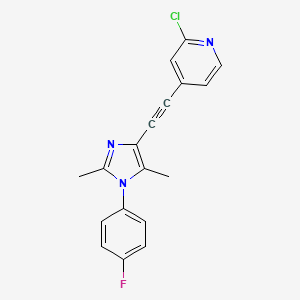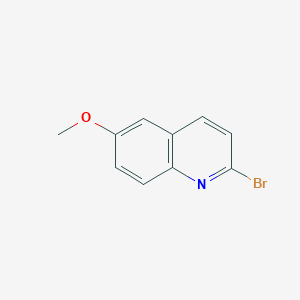
4-(Benzyloxy)benzimidamide hydrochloride
Overview
Description
The compound "4-(Benzyloxy)benzimidamide hydrochloride" is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antiproliferative activities as seen in the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by various functionalization reactions. For instance, the synthesis of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole involved the formation of the benzimidazole ring system and subsequent functionalization . Similarly, the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles as hydrochloride salts involved a cyclocondensation reaction between 2-guanidinobenzimidazole and heteroaromatic aldehydes . These methods highlight the versatility of benzimidazole chemistry in generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the planarity of the benzimidazole ring system, which can influence the compound's intermolecular interactions and biological properties. For example, in the study of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, the planarity of the benzimidazole ring system was confirmed, and the molecules were arranged in rows parallel to the b-axis . The molecular structure can be further elucidated using techniques such as X-ray diffraction, as demonstrated in the structural determination of a 2-amino-4-(4'-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including hydrochlorination, as seen in the interaction of anhydrous hydrogen chloride with chlorobenzene to produce 4-benzylaniline hydrochloride . The reactivity of the benzimidazole moiety can also be exploited in the synthesis of related compounds, such as the preparation of unsaturated carbohydrates from methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside . These reactions are crucial for the modification of the benzimidazole core to enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility and stability, can be influenced by their molecular structure and the nature of their substituents. The hydrochlorination of 4-benzylaniline in chlorobenzene, for example, allowed for the evaluation of lattice energies and solubility measurements of the hydrochloride salt formed . Spectroscopic techniques, including FTIR and NMR spectroscopy, are commonly used to characterize these compounds and assess their properties .
Scientific Research Applications
Role in Host Plant Resistance
Hydroxamic acids like 4-(Benzyloxy)benzimidamide hydrochloride have been extensively studied for their role in host plant resistance. They are significant in the defense of cereals against pests and diseases, aiding in the detoxification of herbicides and contributing to allelopathic effects in crops (Niemeyer, 1988).
Synthesis and Molecular Structure
A study by Ribeiro et al. (2009) involved the reaction of benzylhydroxylamine with 6-cyanopurines, leading to the formation of compounds similar to this compound. These compounds were used as precursors in the synthesis of pyrimido[5,4-d]pyrimidine N-oxides, highlighting the compound's relevance in complex chemical syntheses (Ribeiro, Carvalho, & Proença, 2009).
Antiproliferative and Antiviral Activities
Pudlo et al. (1990) synthesized derivatives involving the benzyloxy group, similar to this compound. These derivatives showed significant antiproliferative and antiviral activities, indicating the potential therapeutic applications of such compounds (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Anti-Tubercular Activity
Nimbalkar et al. (2018) explored derivatives of 4-(benzyloxy)benzamide, showcasing their potential in the development of anti-tubercular drugs. This indicates the significance of benzyloxy compounds in addressing critical health issues like tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Formation of Urea and Thiourea Derivatives
McKay et al. (1960) reported that benzyloxyamines, closely related to this compound, were prepared for conversion into urea and thiourea derivatives. This process is significant in the development of various pharmaceutical and chemical compounds (McKay, Garmaise, Paris, & Gelblum, 1960).
Safety and Hazards
Future Directions
Benzimidazole derivatives, such as 4-(Benzyloxy)benzimidamide hydrochloride, have been the focus of many laboratories around the world due to their potential therapeutic applications . Future research may continue to explore these applications, particularly in the field of anticancer drug development .
Mechanism of Action
Target of Action
4-(Benzyloxy)benzimidamide hydrochloride is a reversible, competitive inhibitor of trypsin-like serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
The compound interacts with its targets, the trypsin-like serine proteases, by binding to their active sites and preventing substrate interaction . This results in the inhibition of the protease activity, thereby modulating the biological processes they are involved in .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the proteolytic pathway involving trypsin-like serine proteases . By inhibiting these enzymes, the compound can affect various downstream effects, such as the regulation of digestion, immune response, and blood coagulation .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of trypsin-like serine proteases . This can lead to the modulation of various biological processes, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and humidity . Additionally, the compound’s action and efficacy could be influenced by the physiological environment, such as pH and the presence of other biomolecules .
properties
IUPAC Name |
4-phenylmethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXKRNUJMKSJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459895 | |
| Record name | 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57928-60-6 | |
| Record name | 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)benzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)










